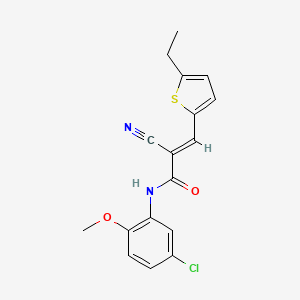
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide, also known as CTCE-0214, is a novel small molecule compound that has been developed for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. NF-κB is a transcription factor that regulates the expression of several genes involved in inflammation and immune response. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, resulting in the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has been shown to have neuroprotective effects by reducing oxidative stress and neuronal damage. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation. This makes it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide. One potential direction is to investigate its potential therapeutic applications in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to develop more efficient synthesis methods to improve the yield and purity of this compound. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with ethyl cyanoacetate, followed by the reaction of the resulting intermediate with 5-ethyl-2-thiophenecarboxaldehyde. The final product is obtained through a cyclization reaction, resulting in the formation of this compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines play a key role in the pathogenesis of various inflammatory diseases, including Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-13-5-6-14(23-13)8-11(10-19)17(21)20-15-9-12(18)4-7-16(15)22-2/h4-9H,3H2,1-2H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRMFBEBSYRDJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
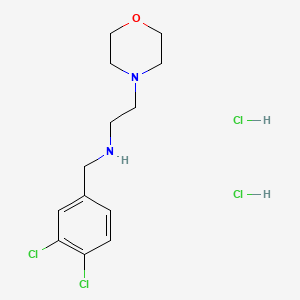
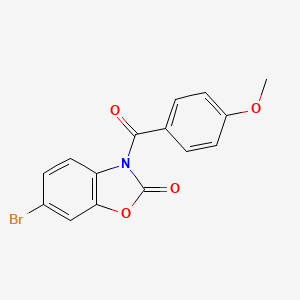
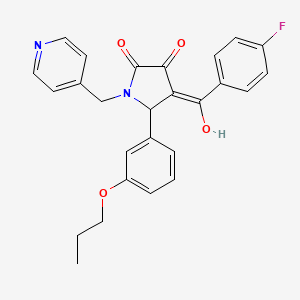
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
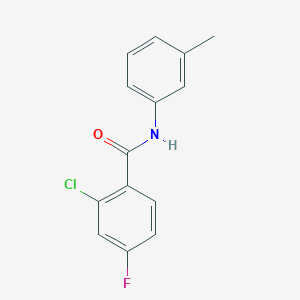
![ethyl (2-chloro-6-ethoxy-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5369878.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5369886.png)
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369893.png)
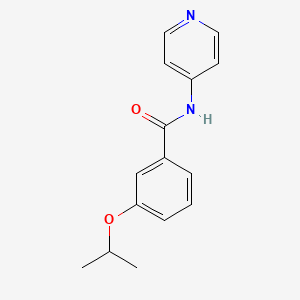
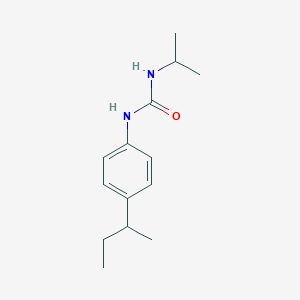
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5369913.png)